Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate
Description
Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a 4-oxo group, 5,6-dimethyl groups, and a prop-2-en-1-yl (allyl) moiety at position 3. The thienopyrimidine ring is linked via a sulfanyl acetyl spacer to a 4-aminobenzoate ester. The allyl group may enhance reactivity or serve as a site for further derivatization, while the methyl benzoate ester contributes to metabolic stability .
Properties
Molecular Formula |
C21H21N3O4S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
methyl 4-[[2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O4S2/c1-5-10-24-19(26)17-12(2)13(3)30-18(17)23-21(24)29-11-16(25)22-15-8-6-14(7-9-15)20(27)28-4/h5-9H,1,10-11H2,2-4H3,(H,22,25) |
InChI Key |
HPHGXVIADVOMMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)OC)CC=C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea with 2,3-Diketothiophene
The thieno[2,3-d]pyrimidinone scaffold is synthesized via a Gewald-like reaction. A thiourea derivative (e.g., methyl 2-cyano-3,4-dimethylthiophene-5-carboxylate) undergoes cyclization with a diketone in the presence of anhydrous sodium acetate and acetic acid. For the target compound, this step yields 5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol as the key intermediate.
Reaction Conditions :
N3-Alkylation with Propargyl Bromide
The propenyl group is introduced at N3 via alkylation using propargyl bromide. To avoid O-alkylation, the reaction is conducted under basic conditions (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours. Subsequent hydrogenation over palladium-on-carbon selectively reduces the alkyne to a propene group.
Optimization Data :
| Parameter | Value |
|---|---|
| Base | K2CO3 (2.5 equiv) |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 12 hours |
| Post-Hydrogenation | H2, Pd/C (10 wt%), EtOH |
| Overall Yield | 58% |
Thioether Formation and Acetylation
Sulfanylacetyl Chloride Preparation
The 2-thiol intermediate reacts with chloroacetyl chloride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. This step forms the sulfanylacetyl chloride derivative, which is isolated via vacuum distillation.
Key Observations :
Amide Coupling with Methyl 4-Aminobenzoate
The sulfanylacetyl chloride is coupled to methyl 4-aminobenzoate using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
Reaction Profile :
| Condition | Detail |
|---|---|
| Coupling Reagent | EDC (1.5 equiv), HOBt (1.5 equiv) |
| Solvent | DCM |
| Temperature | 0°C → RT |
| Reaction Time | 24 hours |
| Yield | 82% |
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6) : δ 8.12 (d, J = 8.4 Hz, 2H, ArH), 7.89 (d, J = 8.4 Hz, 2H, ArH), 6.85–6.79 (m, 1H, CH2=CH–), 5.92 (dd, J = 17.2, 10.4 Hz, 1H, CH2=CH2), 5.25 (d, J = 17.2 Hz, 1H, CH2=CH2), 5.18 (d, J = 10.4 Hz, 1H, CH2=CH2), 4.32 (s, 2H, SCH2CO), 3.85 (s, 3H, OCH3), 2.45 (s, 3H, CH3), 2.38 (s, 3H, CH3).
-
HRMS (ESI+) : m/z calculated for C22H22N3O5S2 [M+H]+: 488.0994; found: 488.0989.
Purity Assessment
Challenges and Optimization Strategies
Regioselectivity in N-Alkylation
Competing O-alkylation at the 4-oxo group is suppressed by using bulky bases (e.g., DBU) and polar aprotic solvents. Screening of bases revealed K2CO3 in DMF as optimal for N3 selectivity (N3:O4 alkylation ratio = 9:1).
Stability of Thiol Intermediate
The 2-thiol group is prone to oxidation; thus, reactions are conducted under nitrogen with 1 mM EDTA to chelate metal impurities.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thienopyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate has several research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Substituent Impact :
- This could influence metabolic pathways or binding interactions.
- Ester Choice : The methyl benzoate ester (target) vs. ethyl ester (analogues) may alter metabolic stability, as methyl esters are generally hydrolyzed faster than ethyl esters in vivo .
Physicochemical Properties
All three compounds share identical hydrogen bond acceptor counts and rotatable bonds, indicating similar flexibility and hydration properties .
Biological Activity
Methyl 4-[({[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with a unique thienopyrimidine core structure. This compound is notable for its potential biological activities, which have been explored in various studies.
Chemical Structure and Properties
The molecular formula of the compound is C20H20N2O3S2, and it has a molecular weight of approximately 417.5 g/mol. The presence of functional groups such as sulfanyl and acetylamino enhances its reactivity and potential interactions with biological targets. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C20H20N2O3S2 |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | Methyl 4-[({[5,6-dimethyl-4-oxo...]}]benzoate |
Biological Activities
The biological activity of this compound has been investigated in several contexts:
- Antimicrobial Activity : Compounds with similar thienopyrimidine structures have demonstrated antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial and fungal strains due to its ability to disrupt microbial cell functions .
- Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, which is crucial for its potential therapeutic applications. Enzyme inhibition can lead to significant effects in metabolic pathways, making it a candidate for drug development targeting specific diseases .
- Anti-inflammatory and Anticancer Properties : Research indicates that the thienopyrimidine core is associated with anti-inflammatory and anticancer activities. Compounds of this class have been linked to the modulation of inflammatory pathways and cancer cell proliferation .
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological mechanisms of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of thienopyrimidine could inhibit cancer cell growth by inducing apoptosis through the activation of specific signaling pathways. Methyl 4-[({[5,6-dimethyl...]}]benzoate showed similar effects in vitro .
- Enzyme Interaction Analysis : Research involving enzyme assays indicated that this compound could effectively inhibit certain enzymes involved in inflammatory responses, suggesting its potential use as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
The biological activity of Methyl 4-[({[5,6-dimethyl...]}]benzoate can be compared with other structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Methylthieno[2,3-d]pyrimidinone | Thienopyrimidine core | Lacks sulfanyl group |
| 6-Acetylthieno[2,3-d]pyrimidine | Acetylated thienopyrimidine | No methoxycarbonyl group |
| 7-Dimethylthieno[2,3-d]pyrimidinone | Dimethyl substitution | Different substitution pattern |
This table highlights how Methyl 4-[({[5,6-dimethyl...]}]benzoate possesses unique features due to its specific functional groups that enhance its biological activity compared to other compounds.
Q & A
Q. What are the critical steps and optimized conditions for synthesizing Methyl 4-[...]benzoate?
The synthesis involves multi-step organic reactions, including:
- Thienopyrimidine core formation : Cyclization of thiophene and pyrimidine precursors under acidic/basic conditions (e.g., H₂SO₄ or KOH) .
- Sulfanyl-acetylation : Reaction of the thiol group with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine .
- Esterification : Coupling the acetylated intermediate with methyl 4-aminobenzoate using carbodiimide coupling agents (e.g., EDC/HOBt) . Optimization strategies include Design of Experiments (DoE) to balance temperature (60–80°C), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs) for yield maximization (85–92%) .
Q. Which analytical techniques are essential for confirming structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., vinyl proton at δ 5.2–5.8 ppm; methyl ester at δ 3.8 ppm) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .
- FTIR : Confirm functional groups (e.g., carbonyl stretch at 1700–1750 cm⁻¹ for ester and pyrimidinone) .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity and target selectivity?
Structure-Activity Relationship (SAR) studies suggest:
- Vinyl group (prop-2-en-1-yl) : Enhances electrophilicity for covalent binding to cysteine residues in enzymes (e.g., kinase inhibitors) .
- Methyl ester : Hydrolysis to carboxylic acid improves solubility and interaction with polar binding pockets .
- Thienopyrimidine core : Aromatic stacking with hydrophobic enzyme pockets (confirmed via X-ray crystallography of analogs) . Replace substituents systematically (e.g., allyl → propargyl) and evaluate IC₅₀ shifts in enzyme assays .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular docking (AutoDock Vina) : Simulate binding to ATP-binding sites (e.g., EGFR kinase; docking score ≤ -9.0 kcal/mol) .
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100 ns trajectories .
- QSAR models : Use descriptors like logP and polar surface area to predict blood-brain barrier permeability (e.g., AlogPS 3.0) .
Q. How to resolve contradictions in reported biological activity data?
Methodological approaches include:
- Assay standardization : Use identical cell lines (e.g., HepG2 vs. HEK293) and control compounds .
- Orthogonal assays : Combine enzyme inhibition (e.g., fluorogenic substrates) with cellular proliferation assays (MTT) to confirm mechanism .
- Meta-analysis : Pool data from independent studies (≥3 replicates) and apply statistical weighting for outliers .
Q. What strategies elucidate reaction mechanisms in synthesis?
- Isotopic labeling : Use ¹⁸O-labeled water to track oxygen incorporation during pyrimidinone formation .
- Kinetic studies : Monitor intermediates via LC-MS at timed intervals to identify rate-determining steps .
- DFT calculations (Gaussian 16) : Map energy profiles for sulfanyl-acetylation transition states .
Q. Which in vitro models are suitable for pharmacological profiling?
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR, IC₅₀ determination) .
- Cytotoxicity : 3D spheroid models (e.g., HCT-116 colon cancer) to mimic tumor microenvironments .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via UPLC-MS .
Methodological Best Practices
Q. How to ensure compound stability during storage and handling?
- Storage : Argon atmosphere, -20°C in amber vials with desiccants (silica gel) to prevent hydrolysis .
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in PBS (≤0.1% DMSO) for biological assays .
- Quality control : Monthly HPLC reanalysis to detect degradation (e.g., ester hydrolysis >5% requires repurification) .
Q. What strategies optimize synthetic yield while minimizing impurities?
- Continuous flow chemistry : Reduces side reactions (e.g., epoxidation of vinyl group) via precise temperature control .
- High-throughput screening : Test 96 reaction conditions (solvent/base combinations) to identify optimal parameters .
- Flash chromatography : Use Biotage® systems with gradient elution (hexane/EtOAc → DCM/MeOH) for scalable purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
